Methyl 3-chloro-2,6-difluorobenzoate

Description

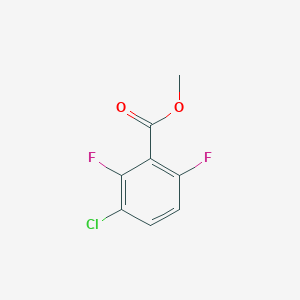

Methyl 3-chloro-2,6-difluorobenzoate (C₈H₅ClF₂O₂, molecular weight ~206.45 g/mol) is a halogenated aromatic ester featuring chlorine at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring.

Properties

IUPAC Name |

methyl 3-chloro-2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUPQAZOVCCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228110 | |

| Record name | Benzoic acid, 3-chloro-2,6-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-97-5 | |

| Record name | Benzoic acid, 3-chloro-2,6-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773873-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2,6-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2,6-difluorobenzoate can be synthesized through the esterification of 3-chloro-2,6-difluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed:

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: 3-chloro-2,6-difluorobenzyl alcohol.

Oxidation: 3-chloro-2,6-difluorobenzoic acid.

Scientific Research Applications

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Methyl Benzoates

Methyl 4-Bromo-2,6-Difluorobenzoate (C₈H₅BrF₂O₂)

- Molecular Weight : 251.02 g/mol .

- Substituents : Bromine at the 4-position, fluorine at 2,6-positions.

- Key Differences : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance electrophilic substitution reactivity. The 4-bromo substitution alters steric and electronic effects compared to the 3-chloro isomer.

- Applications : Available commercially as a high-purity reagent (>97% by HPLC) at JPY 4,800 per gram, indicating its use in specialized research .

Methyl 3-Amino-2,6-Difluorobenzoate Hydrochloride (C₈H₇ClF₂N₂O₂)

- Molecular Weight : 248.6 g/mol (as hydrochloride salt) .

- Substituents: Amino group at the 3-position, fluorine at 2,6-positions.

- Key Differences: The amino group introduces nucleophilicity, enabling coupling reactions (e.g., amide or urea formation). The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical synthesis .

Triazine-Linked Methyl Benzoates

Methyl 3-[[4-(2-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate (C₂₃H₁₇ClN₄O₄)

- Molecular Weight : 472.86 g/mol .

- Structure: Combines a methyl benzoate core with a triazine ring functionalized with chlorophenoxy and phenoxy groups.

- Applications : Synthesized via multi-step nucleophilic substitutions (using DIPEA as a base), this compound exemplifies complex intermediates for herbicides, leveraging triazine’s herbicidal activity .

Metsulfuron Methyl Ester

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : this compound’s simpler structure (vs. triazine derivatives) likely allows fewer synthesis steps, reducing cost and complexity .

- Halogen Effects : Chlorine’s electron-withdrawing nature may enhance the ester’s stability compared to bromine analogs, while fluorine improves lipophilicity for membrane penetration in agrochemicals .

- Commercial Viability : The high purity (>97%) and pricing of Methyl 4-bromo-2,6-difluorobenzoate suggest that similar quality standards could apply to the chloro variant, though bromo compounds are typically costlier .

Notes and Limitations

- Direct data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence; inferences are drawn from analogs.

- Fluorine and chlorine substituents may synergistically enhance bioactivity, but toxicity profiles require further study.

Biological Activity

Methyl 3-chloro-2,6-difluorobenzoate (CAS: 773873-97-5) is a halogenated aromatic compound with significant biological activity. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₅ClF₂O₂

- Molecular Weight : 206.58 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzene ring substituted with chlorine and fluorine atoms, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. Its halogen substituents can influence binding affinity and selectivity towards various molecular targets, facilitating enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development.

- Protein-Ligand Interactions : It serves as a model compound in studies examining protein-ligand interactions, providing insights into binding mechanisms and affinity .

Biological Applications

This compound is explored for various applications in medicine and agriculture:

- Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.

- Agrochemical Use : Its reactivity allows it to be utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited the activity of specific cytochrome P450 enzymes, which are crucial in drug metabolism. The inhibition was characterized by a dose-dependent response, highlighting its potential as a lead compound in drug design.

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of cellular signaling pathways related to cell survival.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| Methyl 2,6-difluorobenzoate | 0.93 | Lacks chlorine; less reactive |

| Methyl 3-chloro-6-fluorobenzo[b]thiophene | 0.84 | Different substitution pattern; unique biological activity |

| Methyl 2-chloro-3,6-difluorobenzoate | 0.87 | Contains two halogens; used in similar applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.